molecular formula C17H26N4O2S B4066702 4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide

4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide

Cat. No. B4066702
M. Wt: 350.5 g/mol
InChI Key: NANVAZLFIJGWRL-UHFFFAOYSA-N
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Description

4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H26N4O2S and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide is 350.17764726 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis

A novel synthetic approach to poly(p-benzenesulfonamide) involved the self-polycondensation of active p-aminobenzenesulfonic acid derivatives under mild conditions. This method offers a pathway for creating poly(p-benzenesulfonamide) with high reduced viscosity, demonstrating the potential of sulfonamide derivatives in polymer chemistry Saegusa et al., 1987.

Medicinal Chemistry

In medicinal chemistry, the synthesis of 3(5)-(trifluoromethyl)pyrazolylbenzenesulfonamides showcased their effects on pathological pain models in mice. These compounds presented anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, highlighting the therapeutic potential of sulfonamide derivatives Lobo et al., 2015.

Photochemical Studies

The photochemical decomposition of sulfamethoxazole, a sulfonamide derivative, in acidic aqueous solution revealed the formation of multiple photoproducts, including 4-amino-N-(5-methyl-2-oxazolyl)benzenesulfonamide. This study provides insights into the photostability and degradation pathways of sulfonamides Zhou & Moore, 1994.

Enzyme Inhibition

A study on unprotected primary sulfonamide groups facilitated ring-forming cascades en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. This research indicates the role of sulfonamide functionality in medicinal chemistry, especially in designing enzyme inhibitors Sapegin et al., 2018.

Antitumor Activity

The synthesis of novel pyrazole and thienopyrimidine derivatives starting from a thiosemicarbazide derivative of isothiocyanatosulfonamide led to compounds with remarkable antitumor activity against MCF7 (breast) human cells. This highlights the potential of sulfonamide derivatives in developing new anticancer drugs Aly, 2009.

properties

IUPAC Name

N-methyl-4-[[2-methylpropyl-[(1-methylpyrazol-4-yl)methyl]amino]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-14(2)10-21(13-16-9-19-20(4)11-16)12-15-5-7-17(8-6-15)24(22,23)18-3/h5-9,11,14,18H,10,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANVAZLFIJGWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=CC=C(C=C1)S(=O)(=O)NC)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.